molecular formula C24H26N4O5 B2803896 1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione CAS No. 1207050-11-0

1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione

Cat. No. B2803896
CAS RN: 1207050-11-0
M. Wt: 450.495
InChI Key: MPRDQSWIJNXWDI-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a quinazoline dione group, an oxadiazole ring, and a dimethoxyphenyl group. These groups are common in many biologically active compounds and pharmaceuticals .


Molecular Structure Analysis

The compound likely has a complex three-dimensional structure due to the presence of multiple ring systems. The electronic and steric interactions between these groups can significantly influence the compound’s properties .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the functional groups present. For example, the oxadiazole ring might undergo nucleophilic substitution reactions, while the quinazoline dione could be involved in condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the dimethoxyphenyl group could increase the compound’s lipophilicity, influencing its solubility and permeability .

Scientific Research Applications

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Many compounds with similar structures are known to interact with enzymes or receptors in the body .

Future Directions

Future research could involve synthesizing the compound and testing its biological activity. This could include in vitro assays to determine its interaction with potential biological targets, as well as in vivo studies to assess its efficacy and toxicity .

properties

IUPAC Name

1-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-pentylquinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O5/c1-4-5-8-13-27-23(29)17-9-6-7-10-18(17)28(24(27)30)15-21-25-22(26-33-21)16-11-12-19(31-2)20(14-16)32-3/h6-7,9-12,14H,4-5,8,13,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPRDQSWIJNXWDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione

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